(+)-(3R,4R)-Bis(diphenylphosphino)-1-benzylpyrrolidine
CAS No.: 99135-95-2
Cat. No.: VC3738734
Molecular Formula: C35H33NP2
Molecular Weight: 529.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 99135-95-2 |
|---|---|
| Molecular Formula | C35H33NP2 |
| Molecular Weight | 529.6 g/mol |
| IUPAC Name | [(3R,4R)-1-benzyl-4-diphenylphosphanylpyrrolidin-3-yl]-diphenylphosphane |
| Standard InChI | InChI=1S/C35H33NP2/c1-6-16-29(17-7-1)26-36-27-34(37(30-18-8-2-9-19-30)31-20-10-3-11-21-31)35(28-36)38(32-22-12-4-13-23-32)33-24-14-5-15-25-33/h1-25,34-35H,26-28H2/t34-,35-/m1/s1 |
| Standard InChI Key | GYKMEKRMASHMIH-VSJLXWSYSA-N |
| Isomeric SMILES | C1[C@H]([C@@H](CN1CC2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)P(C5=CC=CC=C5)C6=CC=CC=C6 |
| SMILES | C1C(C(CN1CC2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)P(C5=CC=CC=C5)C6=CC=CC=C6 |
| Canonical SMILES | C1C(C(CN1CC2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)P(C5=CC=CC=C5)C6=CC=CC=C6 |
Introduction
Structural and Chemical Properties
Molecular Architecture
(+)-(3R,4R)-Bis(diphenylphosphino)-1-benzylpyrrolidine features a pyrrolidine ring with distinct stereochemical configurations at the 3R and 4R positions. The benzyl group at the 1-position and two diphenylphosphino groups at the 3- and 4-positions create a rigid, chiral environment critical for asymmetric induction . Single-crystal X-ray diffraction confirms its monoclinic crystal system (space group P2), with unit cell parameters optimized for forming stable metal complexes. The IUPAC name, [(3R,4R)-1-benzyl-4-diphenylphosphanylpyrrolidin-3-yl]-diphenylphosphane, reflects its stereospecific arrangement .
Physicochemical Characteristics
The compound exhibits a melting point of 120°C and is typically isolated as a crystalline solid. While its density and boiling point remain uncharacterized, its solubility profile shows preferential dissolution in polar aprotic solvents like dichloromethane and tetrahydrofuran.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 99135-95-2 | |
| Molecular Formula | CHNP | |
| Molecular Weight | 529.59 g/mol | |
| Melting Point | 120°C | |
| Purity (HPLC) | ≥97% |
Synthesis and Production
Laboratory-Scale Synthesis
The synthesis begins with (3R,4R)-1-benzylpyrrolidine-3,4-diol, derived from L-tartaric acid via condensation with benzylamine and subsequent reduction. Phosphination introduces diphenylphosphino groups using diphenylphosphine in the presence of a base, followed by recrystallization or chromatography for purification.
Industrial Manufacturing
Industrial processes scale this route using high-throughput reactors and automated monitoring systems to ensure consistent purity (>97%). Optimized reaction conditions minimize byproducts, achieving yields exceeding 80% in large batches.
Applications in Asymmetric Catalysis
Hydrogenation Reactions
The ligand forms chiral complexes with rhodium and ruthenium, enabling enantioselective hydrogenation of prochiral alkenes. For example, Rh-catalyzed hydrogenation of α,β-unsaturated esters achieves enantiomeric excess (ee) values >95%.
Table 2: Catalytic Performance in Hydrogenation
| Substrate | Metal Catalyst | ee (%) | Yield (%) | Source |
|---|---|---|---|---|
| α,β-Unsaturated Ester | Rh | 96 | 92 | |
| Ketone | Ru | 89 | 88 |
Cross-Coupling Reactions
Palladium complexes of this ligand facilitate Suzuki-Miyaura couplings, enhancing reaction rates and selectivity. The bulky diphenylphosphino groups stabilize the metal center, reducing undesired side reactions.
Research Findings and Mechanistic Insights
Stereochemical Control
The ligand’s chiral pockets dictate the spatial orientation of metal-bound substrates, favoring one reaction pathway. Density functional theory (DFT) studies reveal that steric interactions between the benzyl group and substrate minimize transition-state energy differences, explaining high enantioselectivity .
Recent Advancements
Recent studies explore its utility in hydroformylation and allylic alkylation, broadening its scope beyond hydrogenation. For instance, hydroformylation of styrene derivatives using Rh complexes yields aldehydes with 85% ee.
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